

# 1H NMR and 13C NMR characterization of 5-(4-Bromophenyl)-1H-tetrazole

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## Compound of Interest

Compound Name: 5-(4-Bromophenyl)-1H-tetrazole

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A comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characterization of **5-(4-Bromophenyl)-1H-tetrazole**, offering a comparative analysis with structurally related analogs. This document provides detailed spectral data, experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in their analytical endeavors.

## Comparative NMR Data Analysis

The following tables summarize the  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectral data for **5-(4-Bromophenyl)-1H-tetrazole** and several comparable 5-aryl-1H-tetrazole derivatives. All data were recorded in DMSO- $d_6$ , and chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

## $^1\text{H}$ NMR Spectral Data Comparison

Compound	Ar-H (ortho to Tetrazole)	Ar-H (meta to Tetrazole)	NH	Other
5-(4-Bromophenyl)-1H-tetrazole	7.93 (d, 2H)[1]	7.77 (d, 2H)[1]	16.96 (br, 1H)[1]	
5-(4-Chlorophenyl)-1H-tetrazole	8.00 (d, 2H)[1]	7.61 (d, 2H)[1]	16.81 (br, 1H)[1]	
5-(p-Tolyl)-1H-tetrazole	7.85 (d, 2H)[1]	7.34 (d, 2H)[1]	16.67 (br, 1H)[1]	2.32 (s, 3H, CH <sub>3</sub> )[1]
5-Phenyl-1H-tetrazole	7.99 (d, 2H)[1]	7.54 (t, 3H)[1]	17.45 (br, 1H)[1]	

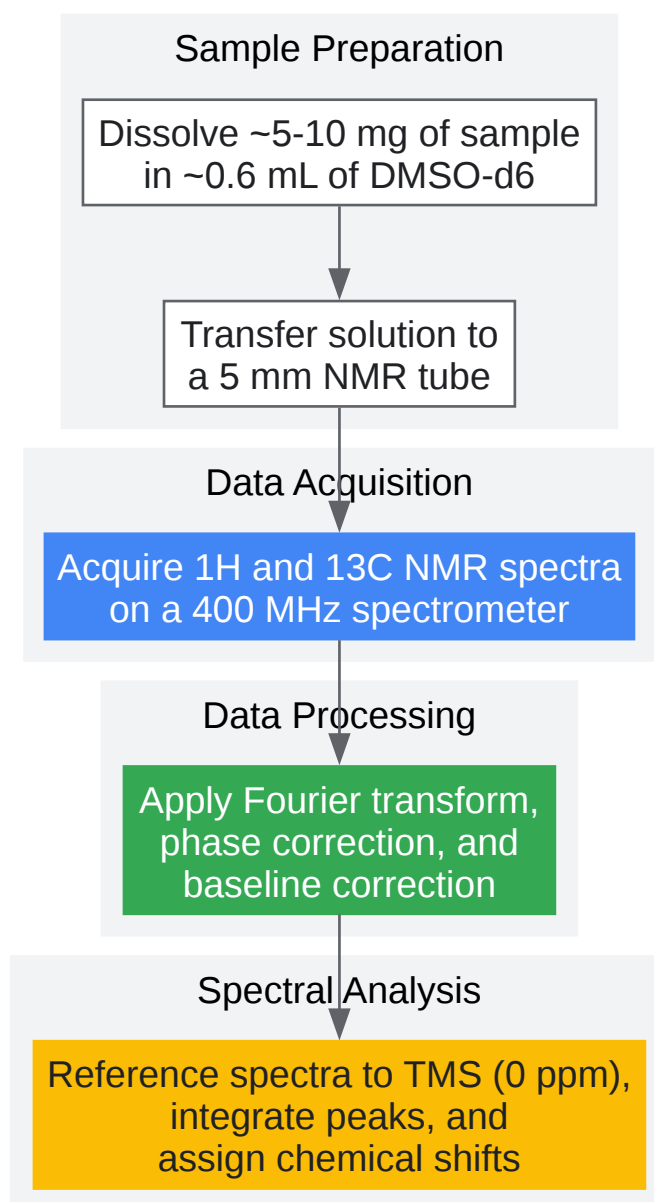
Note: Another study reported <sup>1</sup>H NMR data for **5-(4-bromophenyl)-1H-tetrazole** as  $\delta$ H= 7.98-7.95 (d, J= 12 Hz, 2H), 7.83-7.81 (d, J= 12 Hz, 2H) ppm in DMSO.[2]

## <sup>13</sup>C NMR Spectral Data Comparison

Compound	C-Tetrazole	C-ipso	C-ortho	C-meta	C-para	Other
5-(4-Bromophenyl)-1H-tetrazole	155.11[1]	123.45[1]	128.83[1]	132.43[1]	124.58 (C-Br)[1]	
5-(4-Chlorophenyl)-1H-tetrazole	154.96[1]	123.27[1]	128.61[1]	129.43[1]	135.82 (C-Cl)[1]	
5-(p-Tolyl)-1H-tetrazole	155.58[1]	121.90[1]	127.42[1]	130.47[1]	141.75 (C-CH <sub>3</sub> )[1]	21.55 (CH <sub>3</sub> )[1]
5-Phenyl-1H-tetrazole	155.93[1]	124.63[1]	127.33[1]	129.78[1]	131.84[1]	

## Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of 5-substituted-1H-tetrazole derivatives.



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General workflow for NMR sample characterization.

## Experimental Protocol

This section details the methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra for 5-aryl-1H-tetrazole compounds.

### 1. Materials and Instrumentation:

- Compound: **5-(4-Bromophenyl)-1H-tetrazole** or its analog.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Reference Standard: Tetramethylsilane (TMS), typically included in the deuterated solvent.
- NMR Spectrometer: A 400 MHz NMR spectrometer equipped with a 5 mm probe.<sup>[1]</sup>
- NMR Tubes: 5 mm precision NMR tubes.

## 2. Sample Preparation:

- Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.
- Add approximately 0.6 mL of DMSO-d<sub>6</sub> to the vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Using a pipette, transfer the resulting solution into a 5 mm NMR tube.

## 3. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.
- Tune and shim the probe to ensure a homogeneous magnetic field.
- For <sup>1</sup>H NMR: Acquire the spectrum using standard single-pulse experiments. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 1-2 seconds are typically necessary.

## 4. Data Processing and Analysis:

- Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.
- Perform phase correction and baseline correction to obtain a clean, flat baseline.
- Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d<sub>6</sub> to 2.50 ppm for <sup>1</sup>H spectra and 39.52 ppm for <sup>13</sup>C spectra. This indirectly references the spectra to TMS at 0.00 ppm.
- Integrate the peaks in the <sup>1</sup>H spectrum to determine the relative ratios of protons.
- Assign the chemical shifts of the observed signals to the corresponding atoms in the molecular structure based on their multiplicity, integration, and comparison with data from similar compounds.

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## References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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